Scientific Field: Biomedical Research
Methods of Application or Experimental Procedures: A series of “4-(2-Keto-1-benzimidazolinyl)piperidine” have been newly synthesized and activities of 5-chloro-1-(4-piperidyl)-2-benzimidazolinone derivatives that are already reported have been tested and compared . The synthesized derivatives have been characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .
Results or Outcomes: Among all the derivatives, compounds 4, 9, and 10 exhibited significant cytotoxic effects on HeLa cells and were therefore tested at 10, 50, and 100 µM concentrations . Eight out of the eleven derivatives were found to have leishmanicidal activity . Compounds 3, 4, and 10 exhibited significant activity with IC 50 values in the range of 7.06 ± 0.17 µg/mL - 84.6 ± 0.6 µg/mL . Compound 4 was found to be the most active with IC 50 = 7.06 ± 0.17 µg/mL against leishmaniasis . Compounds 4 and 10 possess both leishmanicidal and anticancer activities .
It’s worth noting that piperidine derivatives, which include “4-(2-keto-1-benzimidazolinyl)piperidine”, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
The synthesis of substituted piperidines is an important task of modern organic chemistry, and there has been a lot of research concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application .
4-(2-Keto-1-benzimidazolinyl)piperidine is a compound characterized by a piperidine ring substituted with a benzimidazolinyl group featuring a keto functional group. Its molecular formula is and it has a CAS number of 20662-53-7. The structure consists of a six-membered piperidine ring linked to a five-membered benzimidazole ring, which contains a carbonyl group at the 2-position. This compound is notable for its potential biological activity and applications in medicinal chemistry.
4-(2-Keto-1-benzimidazolinyl)piperidine exhibits significant biological activities, particularly in pharmacology:
Several synthesis methods have been reported for 4-(2-keto-1-benzimidazolinyl)piperidine:
4-(2-Keto-1-benzimidazolinyl)piperidine has several applications:
Interaction studies have shown that 4-(2-keto-1-benzimidazolinyl)piperidine can engage with specific biological targets:
Several compounds share structural characteristics with 4-(2-keto-1-benzimidazolinyl)piperidine. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Benzimidazolylpiperidine | Similar piperidine structure without keto group | Known for different receptor modulation effects |
1-Benzimidazolylpiperidine | Contains a benzimidazole moiety but differs in position | Exhibits distinct pharmacological profiles |
4-(1-Hydroxybenzimidazolyl)piperidine | Hydroxylated version providing different reactivity | Potentially enhanced solubility and bioavailability |
These similar compounds highlight the uniqueness of 4-(2-keto-1-benzimidazolinyl)piperidine due to its specific keto substitution on the benzimidazole ring, which may influence its biological activity differently compared to its analogs.
Acute Toxic;Irritant